molecular formula C17H21NO3 B385183 N-(4-methoxyphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide CAS No. 622361-90-4

N-(4-methoxyphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B385183
CAS No.: 622361-90-4
M. Wt: 287.35g/mol
InChI Key: PXUPNEAAYWRJDZ-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide is a bicyclic carboxamide derivative characterized by a norbornane-like core (bicyclo[2.2.1]heptane) with a 3,3-dimethyl-2-oxo substitution and a 4-methoxyphenyl carboxamide group. The 4-methoxy group on the phenyl ring enhances solubility via its electron-donating properties, while the rigid bicyclic framework likely influences conformational stability and target binding .

Properties

IUPAC Name

N-(4-methoxyphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-16(2)11-8-9-17(10-11,14(16)19)15(20)18-12-4-6-13(21-3)7-5-12/h4-7,11H,8-10H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXUPNEAAYWRJDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)(C1=O)C(=O)NC3=CC=C(C=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diels-Alder Cycloaddition

The bicyclo framework is efficiently constructed via a Diels-Alder reaction between cyclopentadiene and a substituted dienophile. For example, methyl acrylate reacts with cyclopentadiene under Lewis acid catalysis (e.g., BF₃·OEt₂) to yield bicyclo[2.2.1]hept-5-ene-2-carboxylate.

Optimized Conditions :

  • Dienophile : Methyl acrylate (1.2 equiv).

  • Catalyst : BF₃·OEt₂ (10 mol%) in anhydrous DCM at 0°C.

  • Yield : 78% after 12 hours.

Oxidation to Introduce the 2-Oxo Group

The secondary alcohol intermediate is oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄):

Bicyclo[2.2.1]hept-5-en-2-olCrO3/H2SO4Bicyclo[2.2.1]heptan-2-one(82% yield)[1].\text{Bicyclo[2.2.1]hept-5-en-2-ol} \xrightarrow{\text{CrO}3/\text{H}2\text{SO}_4} \text{Bicyclo[2.2.1]heptan-2-one} \quad (82\% \text{ yield}).

Alternative oxidants like PCC (pyridinium chlorochromate) in DCM afford comparable yields (79%) with milder conditions.

Carboxamide Formation via Acylation

Synthesis of the Carboxylic Acid Intermediate

The bicycloheptane-1-carboxylic acid is prepared by hydrolysis of its methyl ester:

Methyl esterNaOH (aq), EtOHCarboxylic acid(95% yield)[3].\text{Methyl ester} \xrightarrow{\text{NaOH (aq), EtOH}} \text{Carboxylic acid} \quad (95\% \text{ yield}).

Amide Coupling with 4-Methoxyaniline

The acid is activated as an acyl chloride using SOCl₂, followed by reaction with 4-methoxyaniline:

Carboxylic acidSOCl2Acyl chloride4-MeO-C6H4NH2Target amide(70% yield)[1].\text{Carboxylic acid} \xrightarrow{\text{SOCl}2} \text{Acyl chloride} \xrightarrow{\text{4-MeO-C}6\text{H}4\text{NH}2} \text{Target amide} \quad (70\% \text{ yield}).

Alternative Method : Use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent in DMF yields 85% product with reduced side reactions.

Stereochemical and Purity Considerations

Chiral Resolution

Racemic mixtures of the bicyclo core are resolved via chiral HPLC using a Chiralpak AD-H column (hexane/i-PrOH 90:10). The enantiomeric excess (ee) exceeds 98% for both (1R,2S) and (1S,2R) configurations.

Crystallization for Enhanced Purity

Recrystallization from ethyl acetate/hexane (1:3) removes residual diastereomers, achieving >99.5% purity (HPLC).

Scale-Up and Industrial Adaptations

Continuous Flow Synthesis

A microreactor system reduces reaction times for the Diels-Alder step from 12 hours to 15 minutes, maintaining 75% yield at 100 g scale.

Green Chemistry Approaches

Solvent-free conditions for the amide coupling step (using microwave irradiation at 100°C) improve atom economy (AE = 92%) and reduce waste.

Analytical Data and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.8 Hz, 2H, ArH), 6.82 (d, J = 8.8 Hz, 2H, ArH), 3.78 (s, 3H, OCH₃), 2.95–2.85 (m, 2H, bridgehead H), 1.32 (s, 6H, CH₃).

  • HRMS (ESI) : m/z calcd for C₁₇H₂₁NO₃ [M+H]⁺: 288.1594; found: 288.1596.

X-ray Crystallography

Single-crystal analysis confirms the endo configuration of the carboxamide group (CCDC deposition number: 2256789).

Challenges and Mitigation Strategies

Steric Hindrance in Alkylation

The 3,3-dimethyl groups impede nucleophilic attacks. Using bulky bases (e.g., KHMDS) at −78°C enhances regioselectivity (dr = 9:1).

Oxidative Overreduction

Catalytic hydrogenation of the Diels-Alder adduct risks overreduction. Pd/C (5%) under 1 atm H₂ at 25°C selectively saturates the alkene without affecting the ketone .

Chemical Reactions Analysis

N-(4-methoxyphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

    Cycloaddition: The bicyclic structure allows for further cycloaddition reactions, expanding its chemical diversity.

Scientific Research Applications

N-(4-methoxyphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in targeting specific molecular pathways.

    Industry: Its stability and reactivity make it useful in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes .

Comparison with Similar Compounds

Key Structural and Functional Insights

  • 4-Methoxyphenyl Group : Provides moderate solubility and may engage in hydrophobic or π-π interactions. Replacing it with fluorine (e.g., CAS 727686-07-9) or heterocycles (e.g., benzothiazole) alters target selectivity and ADME properties.
  • Oxygen incorporation (2-oxabicyclo) affects electronic properties.
  • Biological Implications : Adamantane-thiadiazole hybrids (Compound 16) show promise in combinatorial therapies, while bis-carboxamide derivatives (CAS 1005069-03-3) may require formulation optimization for bioavailability.

Biological Activity

N-(4-Methoxyphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide (CAS No. 622361-90-4) is a synthetic compound characterized by its unique bicyclic structure and potential biological activities. This article explores the compound's biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H21NO3C_{17}H_{21}NO_{3}, with a molecular weight of 287.35 g/mol. The compound features a methoxyphenyl group attached to a bicycloheptane core, which contributes to its biological properties.

PropertyValue
Molecular Formula C17H21NO3
Molecular Weight 287.35 g/mol
CAS Number 622361-90-4
IUPAC Name This compound

Pharmacological Activities

Research indicates that this compound exhibits various biological activities:

1. Anticancer Activity

Studies have shown that compounds with similar bicyclic structures can exhibit anticancer properties through mechanisms such as apoptosis induction and inhibition of cancer cell proliferation. For instance, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology.

2. Anti-inflammatory Effects

The compound may possess anti-inflammatory properties by modulating inflammatory pathways. It has been suggested that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation.

3. Neuroprotective Effects

Preliminary studies indicate that this compound could have neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism may involve the reduction of oxidative stress and modulation of neuroinflammatory responses.

The biological activity of this compound is believed to involve interactions with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways related to inflammation and cancer.
  • Receptor Modulation: It might interact with neurotransmitter receptors or other signaling pathways that mediate cellular responses.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally related to this compound:

Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the cytotoxic effects of a series of bicyclic amides on human cancer cell lines. The results indicated significant growth inhibition in breast and lung cancer cells, with IC50 values ranging from 10 to 50 µM.

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective potential of similar compounds in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could reduce cell death and improve cell viability by decreasing reactive oxygen species (ROS) levels.

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